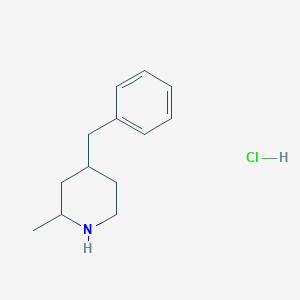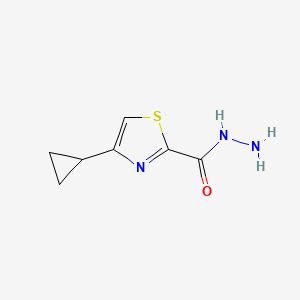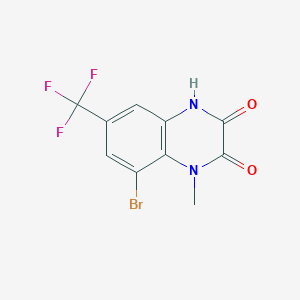
8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione
Vue d'ensemble
Description
8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione, also known as 8-Bromo-1-Methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione, is a synthetic compound with an interesting chemical structure. It is a member of the quinoxaline family of compounds and is produced through a variety of synthetic methods. In recent years, 8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione has gained interest in the scientific community due to its potential applications in various areas of research.
Applications De Recherche Scientifique
Application Summary
a. Medicinal Chemistry
Researchers explore the compound’s potential as a pharmaceutical agent . Its structural features make it interesting for drug development, particularly in the context of central nervous system (CNS) disorders . The compound’s benzodiazepine-like structure suggests possible anxiolytic or sedative effects .
b. Anticancer Agents
The trifluoromethyl group and bromine substitution may influence the compound’s anticancer properties . Scientists investigate its ability to inhibit cancer cell growth or induce apoptosis. Experimental studies involve cell lines and animal models to assess efficacy and safety .
c. Material Science
The compound’s unique structure makes it a candidate for organic electronics and optoelectronic devices . Researchers study its electronic properties, solubility, and stability. Potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells) .
d. Coordination Chemistry
In coordination chemistry, the compound can serve as a ligand for metal complexes. Researchers explore its ability to form stable complexes with transition metals. These complexes may find applications in catalysis, sensing, or materials science .
e. Agrochemicals
The compound’s trifluoromethyl group could enhance its bioavailability and metabolic stability. Scientists investigate its potential as a pesticide or herbicide . Bioassays and field trials assess its efficacy against specific pests or weeds .
f. Photophysics and Photochemistry
The compound’s absorption and emission properties are of interest in photophysics and photochemistry . Researchers study its fluorescence behavior, excited-state dynamics, and photochemical reactions. Applications include fluorescent probes and sensors .
Propriétés
IUPAC Name |
5-bromo-4-methyl-7-(trifluoromethyl)-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O2/c1-16-7-5(11)2-4(10(12,13)14)3-6(7)15-8(17)9(16)18/h2-3H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQOUEFWMFLXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C(F)(F)F)NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1-methyl-6-(trifluoromethyl)quinoxaline-2,3(1H,4H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)
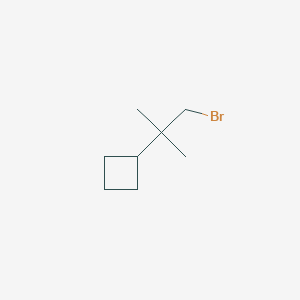
![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)
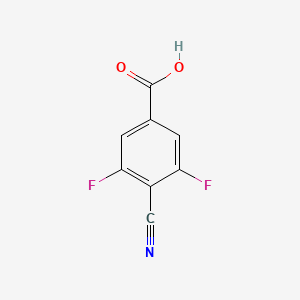
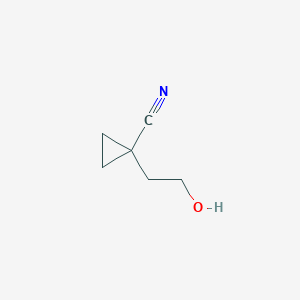
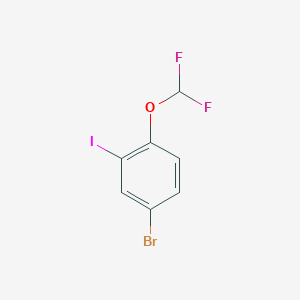
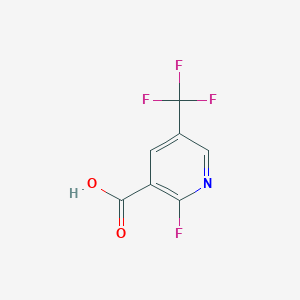
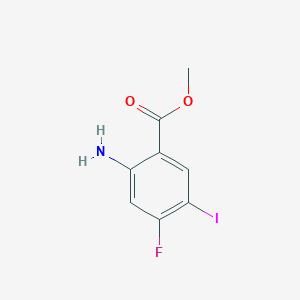
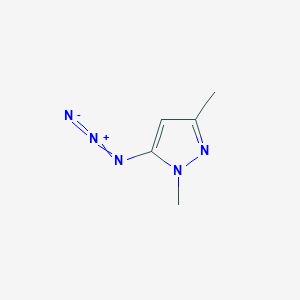
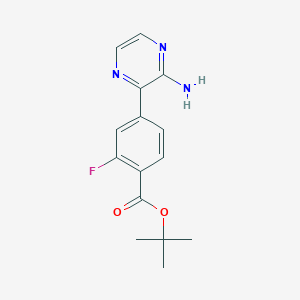
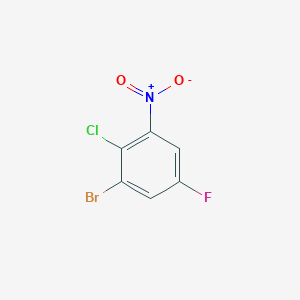
![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)
